molecular formula C9H10ClNO3S B2838577 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide CAS No. 923175-13-7

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide

Cat. No.: B2838577
CAS No.: 923175-13-7
M. Wt: 247.69
InChI Key: BTWKDNCQOZHSLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(methylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, potentially altering their activity and function. The exact molecular pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-chloro-N-[2-(methylsulfonyl)phenyl]ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.

    2-chloro-N-[2-(methylsulfonyl)phenyl]propionamide: This compound has a propionamide group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-chloro-N-(2-methylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWKDNCQOZHSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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